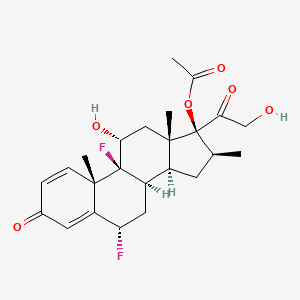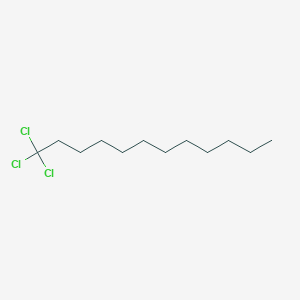
4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol involves several steps, starting from simpler sterol precursors. The synthetic routes typically include:
Oxidation: Introduction of the carboxyl group at the 4α position.
Reduction: Reduction of double bonds to achieve the desired saturation level.
Substitution: Introduction of the methyl group at the 4β position.
Analyse Des Réactions Chimiques
4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the saturation level of the sterol backbone.
Substitution: The carboxyl and hydroxyl groups can participate in substitution reactions to form esters and ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex sterol derivatives.
Biology: Studied for its role in sterol metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to cholesterol and other biologically active sterols.
Industry: Utilized in the production of sterol-based products and as a research tool in the development of new materials
Mécanisme D'action
The mechanism of action of 4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol involves its interaction with cellular membranes and enzymes involved in sterol metabolism. The compound can modulate the activity of enzymes like sterol 14α-demethylase, affecting the biosynthesis of cholesterol and other sterols .
Comparaison Avec Des Composés Similaires
4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol can be compared with other similar compounds such as:
Zymosterol: A precursor in the biosynthesis of cholesterol.
4alpha-Formyl-4beta-methyl-5alpha-cholestan-3beta-ol: Another sterol derivative with a formyl group at the 4α position.
4beta-Hydroxymethyl-4alpha-methyl-5alpha-cholesta-8,24-dien-3beta-ol: A compound with a hydroxymethyl group at the 4β position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C29H50O3 |
|---|---|
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
(3S,4S,5R,8S,9S,10R,13R,14S,17R)-3-hydroxy-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C29H50O3/c1-18(2)8-7-9-19(3)21-11-12-22-20-10-13-24-28(5,23(20)14-16-27(21,22)4)17-15-25(30)29(24,6)26(31)32/h18-25,30H,7-17H2,1-6H3,(H,31,32)/t19-,20+,21-,22+,23+,24-,25+,27-,28-,29+/m1/s1 |
Clé InChI |
QOFQZBFUDYBUCD-PLHNEGGCSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)C(=O)O)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4(C)C(=O)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415964.png)


![(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415984.png)





![copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)
![[2-[(6S,8S,9S,10R,11R,12R,13S,14S,16R,17S)-6,12-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B13416050.png)

![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)
![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)
